molecular formula C15H15BrN2O2 B5227779 2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B5227779
M. Wt: 335.20 g/mol
InChI Key: RQEQJQCZCFUTCC-UHFFFAOYSA-N
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Description

2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is an organic compound that features a bromophenoxy group and a pyridinylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-(2-bromophenoxy)alkane.

    Amidation: The final step involves the reaction of the 2-(2-bromophenoxy)alkane with pyridin-2-ylmethylamine under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce more complex biaryl or heterocyclic compounds.

Scientific Research Applications

2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Due to its unique structural features, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinylmethyl group can facilitate binding to specific sites, while the bromophenoxy group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-N-[(pyridin-2-yl)methyl]propanamide
  • 2-(2-Fluorophenoxy)-N-[(pyridin-2-yl)methyl]propanamide
  • 2-(2-Iodophenoxy)-N-[(pyridin-2-yl)methyl]propanamide

Uniqueness

2-(2-BROMOPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as drug design or material science.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEQJQCZCFUTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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